3,6-Difluoro-2-(methoxymethoxy)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Difluoro-2-(methoxymethoxy)phenylboronic acid: is an organoboron compound with the molecular formula C8H9BF2O4 and a molecular weight of 217.96 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxymethoxy group attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-2-(methoxymethoxy)phenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated phenol derivative.
Methoxymethylation: The phenol derivative undergoes methoxymethylation to introduce the methoxymethoxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,6-Difluoro-2-(methoxymethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or alkenyl products.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can undergo reduction reactions to form boronic esters or other reduced products.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Boronic Esters: Formed through reduction reactions.
Scientific Research Applications
Chemistry: 3,6-Difluoro-2-(methoxymethoxy)phenylboronic acid is widely used in organic synthesis for the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries .
Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: The compound is utilized in the development of new drugs, especially those targeting specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, it is employed in the synthesis of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism of action of 3,6-Difluoro-2-(methoxymethoxy)phenylboronic acid primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of fluorine atoms and the methoxymethoxy group can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group.
3-Methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of methoxymethoxy.
2,3-Difluoro-4-(methoxymethoxy)phenylboronic Acid: Another fluorinated boronic acid with a different substitution pattern.
Uniqueness: 3,6-Difluoro-2-(methoxymethoxy)phenylboronic acid is unique due to the specific positioning of the fluorine atoms and the methoxymethoxy group, which can significantly affect its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules with specific functional properties.
Properties
IUPAC Name |
[3,6-difluoro-2-(methoxymethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O4/c1-14-4-15-8-6(11)3-2-5(10)7(8)9(12)13/h2-3,12-13H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWDFKKSZPFIDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1OCOC)F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.